molecular formula C24H34F3N3O3 B1677234 [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone CAS No. 624733-88-6

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

Cat. No.: B1677234
CAS No.: 624733-88-6
M. Wt: 469.5 g/mol
InChI Key: MTMDXAIUENDNDL-RJSMDTJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases. By inhibiting the CCR2 receptor, MK-0812 can modulate immune responses, making it a valuable tool in both research and clinical settings .

Mechanism of Action

Target of Action

MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a type of chemokine receptor expressed by monocytes and macrophages and plays a key role in coordinating the migration of monocytes into tissues .

Mode of Action

MK-0812 operates by blocking all Monocyte Chemoattractant Protein-1 (MCP-1) mediated responses in a concentration-dependent manner . This is similar to the potency observed for the inhibition of 125 I-MCP-1 binding by MK-0812 on isolated monocytes .

Biochemical Pathways

The primary biochemical pathway affected by MK-0812 is the CCR2 signaling pathway . By blocking the MCP-1 mediated responses, MK-0812 inhibits the signaling through this pathway, which in turn affects the migration of monocytes into tissues .

Pharmacokinetics

It is known that mk-0812 is administered by continuous intravenous infusion to maintain a constant level of the drug in blood .

Result of Action

The administration of MK-0812 reduces the frequency of Ly6G - Ly6C hi monocytes in the peripheral blood, while no impact on circulating Ly6G + Ly6C + neutrophil frequency is observed . This indicates that MK-0812 effectively reduces the migration of monocytes into tissues, which could potentially be beneficial in the treatment of diseases characterized by excessive monocyte migration .

Action Environment

The action of MK-0812 is influenced by the environment in which it is administered. For instance, the drug is administered by continuous intravenous infusion to maintain a constant level in the blood . This suggests that the drug’s action, efficacy, and stability could be influenced by factors such as the rate of infusion and the patient’s blood volume and circulation .

Biochemical Analysis

Biochemical Properties

MK-0812 interacts with the CCR2 receptor, with an IC50 value of 5 nM for the human receptor . This interaction inhibits the formation of mammospheres in BT-549 breast cancer cells . The nature of these interactions is antagonistic, meaning MK-0812 blocks the activity of the CCR2 receptor .

Cellular Effects

MK-0812 influences cell function by interacting with the CCR2 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase chemokine (C-C) motif ligand 2 (CCL2) levels and decrease CD11b+ monocytes in mouse blood .

Molecular Mechanism

At the molecular level, MK-0812 exerts its effects by binding to the CCR2 receptor and blocking its activity . This can lead to changes in gene expression and enzyme activity, potentially affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MK-0812 can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of MK-0812 vary with different dosages . For example, MK-0812 at dosages of 0.03, 0.1, and 0.3 mg/kg has been shown to increase CCL2 levels and decrease CD11b+ monocytes in mouse blood .

Transport and Distribution

Information on how MK-0812 is transported and distributed within cells and tissues is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-0812 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of MK-0812 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

MK-0812 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of MK-0812, each with potentially different biological activities. These derivatives are often used to study structure-activity relationships and optimize therapeutic efficacy .

Scientific Research Applications

MK-0812 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-0812

MK-0812 stands out due to its high selectivity and potency for the CCR2 receptor. Its ability to completely block MCP-1 mediated responses at low nanomolar concentrations makes it a valuable compound for both research and therapeutic applications. Additionally, its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models further highlight its potential .

Properties

IUPAC Name

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDXAIUENDNDL-RJSMDTJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Reactant of Route 2
Reactant of Route 2
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Reactant of Route 3
Reactant of Route 3
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Reactant of Route 4
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Reactant of Route 5
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Reactant of Route 6
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

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